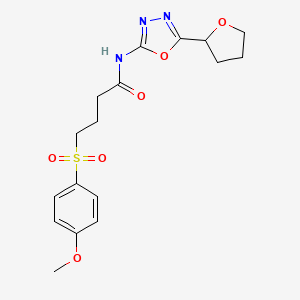
Isobutyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a carbamate derivative, which contains a thiazole ring and a phenylpiperazine moiety . Compounds with these features are often studied for their potential biological activities .
Molecular Structure Analysis
The compound contains several functional groups, including a carbamate group, a thiazole ring, and a phenylpiperazine moiety. These groups could potentially interact with biological targets in various ways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like carbamate could impact its solubility .Scientific Research Applications
Heterocyclic Chemistry Applications
Heterocyclic compounds are crucial in the synthesis of pharmaceuticals and materials. The study by Al-Awadi and Elnagdi (1997) focuses on the gas-phase pyrolysis of carbamates, including thiazole derivatives, to synthesize substituted aminoazoles. This process is significant for heterocyclic synthesis, offering insights into mechanisms and kinetics through pyrolysis GC-MS techniques. The research outlines the potential of these reactions in creating diverse heterocyclic compounds, which are pivotal in drug discovery and development (Al-Awadi & Elnagdi, 1997).
Pharmacological Applications
The cyclic carbamate derivatives studied by Kinoshita et al. (2016) demonstrate potent dual EP2 and EP3 agonist activity, indicating their potential in developing new therapeutic agents. These compounds, characterized by unique structural features such as cyclic carbamate moieties, showcase the importance of carbamate derivatives in creating selective and potent pharmacological agents (Kinoshita et al., 2016).
Materials Science Applications
The work by Lu, Hoye, and Macosko (2002) explores the reactivity of model urethane compounds with various functional groups, offering a foundation for understanding the reactive compatibilization of thermoplastic polyurethane blends. This research is crucial for the development of materials with tailored properties, demonstrating the application of carbamate chemistry in enhancing polymer blend compatibility and performance (Lu, Hoye, & Macosko, 2002).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Future Directions
properties
IUPAC Name |
2-methylpropyl N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-15(2)13-27-20(26)22-19-21-16(14-28-19)12-18(25)24-10-8-23(9-11-24)17-6-4-3-5-7-17/h3-7,14-15H,8-13H2,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKTZEXVCHNIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

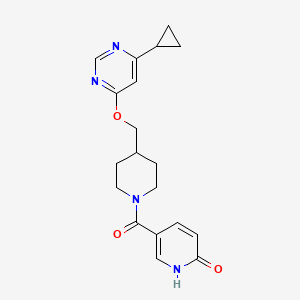
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)


![Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate](/img/structure/B2943847.png)
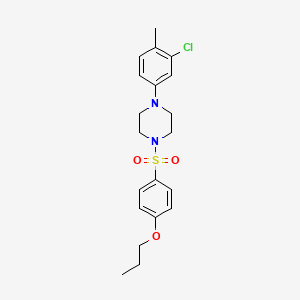
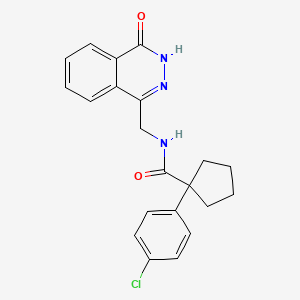
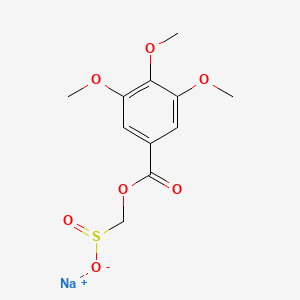
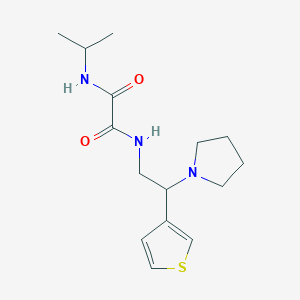

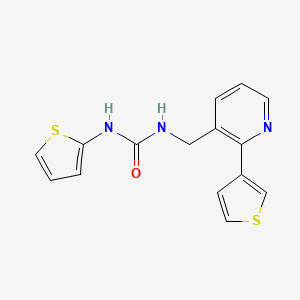
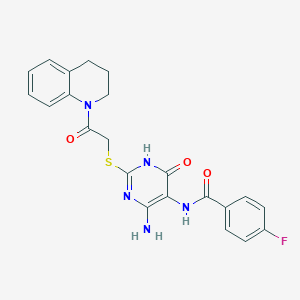
![1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2943859.png)
